Streptovaricin C
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Overview
Description
Streptovaricin C is a naphthalenic ansamycin antibiotic structurally similar to rifamycins. It is known for its potential anti-methicillin-resistant Staphylococcus aureus (MRSA) bioactivities . This compound is produced by the bacterium Streptomyces spectabilis and has been identified as a potent antibacterial agent, particularly against mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptovaricin C is synthesized through a complex biosynthetic pathway involving multiple enzymes. The key steps include the formation of a methylenedioxy bridge catalyzed by the cytochrome P450 enzyme StvP2 . The biosynthesis starts with the loading of a 3-amino-5-hydroxybenzoic acid into the chain initiation domain, followed by a series of enzymatic reactions that lead to the formation of the final product .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces spectabilis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Streptovaricin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The cytochrome P450 enzymes play a crucial role in these reactions, particularly in the hydroxylation and formation of the methylenedioxy bridge .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have been shown to possess significant antibacterial activities .
Scientific Research Applications
Streptovaricin C has a wide range of scientific research applications:
Mechanism of Action
Streptovaricin C exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription of essential genes required for bacterial growth and survival . The methylenedioxy bridge in this compound is crucial for its binding affinity and antibacterial activity .
Comparison with Similar Compounds
Rifamycins: Known for their use in treating tuberculosis and other bacterial infections.
Ansavaricins: A group of streptovaricin derivatives with structural variations in the naphthoquinoid moieties and ansa chains.
Streptovaricin C stands out due to its unique structural features and potent antibacterial activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
23344-17-4 |
---|---|
Molecular Formula |
C40H51NO14 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |
InChI |
InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1 |
InChI Key |
JDECNKBYILMOLE-CJQFIEQYSA-N |
Isomeric SMILES |
C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |
Origin of Product |
United States |
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